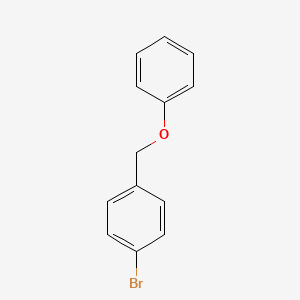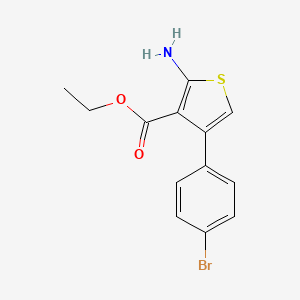![molecular formula C11H12ClN3OS B1270365 5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 335215-60-6](/img/structure/B1270365.png)
5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol (5-CPM-4ET) is a synthetic triazole derivative that has been widely studied in recent years due to its potential applications in the fields of medicine, biochemistry, and pharmacology. This compound has been shown to exhibit a variety of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory activities. It is also known to be a potent inhibitor of several enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Applications De Recherche Scientifique
Corrosion Inhibition
5-[(4-chlorophenoxy)methyl]-4H-1, 2, 4-triazole-3-thiol (CMTT) has been studied for its effectiveness in corrosion inhibition. A 2020 study showed that CMTT offers significant protection against corrosion on 6061 Al alloy in hydrochloric acid. The study utilized various methods such as weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy. It was observed that higher concentrations and temperatures enhanced the efficiency of the inhibitor, with the highest corrosion resistance recorded at 95.29% with 100 ppm CMTT at 333 K. The study also involved thermodynamic parameters, SEM, and AFM results, confirming the protective nature of CMTT against corrosion (Raviprabha & Bhat, 2020).
Antimicrobial and Molluscicidal Agents
Research from 2010 explored the synthesis of compounds utilizing a moiety similar to CMTT, which showed promising results as anti-inflammatory and molluscicidal agents. The compounds were synthesized through various reactions and were effective in dose-dependent manners, displaying potent anti-inflammatory and molluscicidal activities (El Shehry, Abu‐Hashem, & El-Telbani, 2010).
Rhenium(V) Complexation
A study conducted in 2007 focused on the complexation of a compound structurally related to CMTT with rhenium(V). It established the real potentials of the RSSR/RS redox system at various temperatures, indicating the impact of alkyl radicals in the heterocyclic molecule on the potentials. This research provided insights into the thermodynamics of complexation in relevant chemical systems (Amindzhanov, Kabirov, & Safarmamadov, 2007).
Synthesis of Triazole Derivatives
In 2020, another study investigated the synthesis of biologically significant quinoline incorporated triazole derivatives. These derivatives, which included a moiety similar to CMTT, were synthesized and characterized for their antimicrobial activities, demonstrating significant bioactivities compared to standard drugs (D'Souza, Nayak, D'mello, & Dayananda, 2020).
Alkylation and Aminomethylation
A 2016 study focused on the alkylation, amino(hydroxy)methylation, and cyanoethylation of 1,2,4-triazole-3-thiols, which are structurally related to CMTT. This study provided insights into obtaining new 3-sulfanyl-1,2,4-triazoles, which could be significant in various chemical and biological applications (Kaldrikyan, Minasyan, & Melik-Ogandzanyan, 2016).
Propriétés
IUPAC Name |
3-[(4-chlorophenoxy)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3OS/c1-2-15-10(13-14-11(15)17)7-16-9-5-3-8(12)4-6-9/h3-6H,2,7H2,1H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSBDYRUSUGXLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)COC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354246 |
Source


|
| Record name | 5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
335215-60-6 |
Source


|
| Record name | 5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-Bromoanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B1270286.png)

![5-[(2-Naphthyloxy)methyl]-2-furoic acid](/img/structure/B1270304.png)


![4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270311.png)
![5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1270315.png)





![Benzo[b]thiophene-2-carboxaldehyde](/img/structure/B1270333.png)
